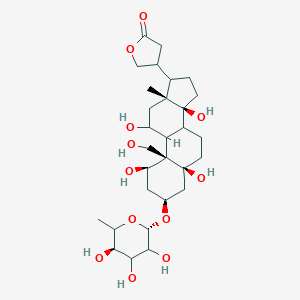
2,6-Dimethoxy-1,4-benzoquinone
描述
作用机制
2,6-二甲氧基醌的作用机制涉及其进行氧化还原反应的能力,这可以产生活性氧(ROS)。这些 ROS 会导致细胞氧化应激,从而导致细胞毒性和遗传毒性效应。 该化合物还可以与细胞蛋白质和 DNA 相互作用,破坏正常的细胞功能并导致细胞死亡 {_svg_4}.
类似化合物:
- 2,5-二甲氧基-1,4-苯醌
- 2,6-二甲氧基氢醌
- 3,5-二甲氧基-1,4-苯醌
比较: 2,6-二甲氧基醌由于其特定的取代模式而具有独特性,这影响了其化学反应性和生物活性。与 2,5-二甲氧基-1,4-苯醌相比,由于甲氧基的位置,它具有不同的电子性质和反应性。2,6-二甲氧基氢醌是其还原形式,具有不同的氧化还原性质,并且在氧化反应中反应性较低。
生化分析
Biochemical Properties
2,6-Dimethoxy-1,4-benzoquinone has been reported to interact with various enzymes and proteins. For instance, it is formed as a product due to the activity of bacterial Azospirillum lipoferum laccase on phenolic compounds of the syringic type . It is also known to reduce the activity of mammalian target of rapamycin (mTOR) in vitro .
Cellular Effects
In terms of cellular effects, this compound has been reported to significantly reduce cell growth and induce G1 phase cell cycle arrest and apoptosis in gastric cancer cells . It also has a strong effect on the catalytic activity of Co-Schiff base catalysts used for the oxidation of lignin models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mTOR. The inhibition of cell growth by this compound is dependent upon the expression of the mTOR protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to strongly reduce patient-derived xenograft gastric tumor growth in an in vivo mouse model .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. Remarkably, this compound strongly reduced patient-derived xenograft gastric tumor growth in an in vivo mouse model .
Metabolic Pathways
It is known to interact with various enzymes and proteins, such as mTOR .
Transport and Distribution
It is known that this compound can interact with various proteins and enzymes, suggesting that it may be transported and distributed via these interactions .
Subcellular Localization
Given its interactions with various proteins and enzymes, it is likely that it may be localized to specific compartments or organelles within the cell .
准备方法
合成路线和反应条件: 2,6-二甲氧基醌可以通过使用各种氧化剂氧化 2,6-二甲氧基苯胺来合成。一种常见的方法是使用酸性介质中的高锰酸钾。反应通常如下进行:
2,6-二甲氧基苯胺+KMnO4→2,6-二甲氧基醌+MnO2+H2O
工业生产方法: 2,6-二甲氧基醌的工业生产通常涉及使用类似氧化剂的大规模氧化过程,但在受控条件下进行,以确保高收率和纯度。反应条件,例如温度、pH 和反应物浓度,经过优化以最大限度地提高效率。
化学反应分析
反应类型: 2,6-二甲氧基醌会发生各种化学反应,包括:
氧化: 它可以被进一步氧化以形成更复杂的醌类。
还原: 它可以被还原以形成 2,6-二甲氧基氢醌。
取代: 它可以进行亲核取代反应,其中甲氧基可以被其他取代基取代。
常见试剂和条件:
氧化: 高锰酸钾、过氧化氢和其他强氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 在适当条件下,胺类、硫醇类和卤化物等亲核试剂。
主要形成的产物:
氧化: 形成高阶醌类。
还原: 形成 2,6-二甲氧基氢醌。
取代: 形成具有各种官能团的取代醌类。
科学研究应用
2,6-二甲氧基醌在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂以及合成其他醌类的前体。
生物学: 研究其抗菌特性和作为抗菌剂的潜在用途.
医学: 调查其细胞毒性和遗传毒性效应,这可能对癌症研究有意义.
工业: 用于生产染料、颜料和其他工业化学品。
相似化合物的比较
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,6-Dimethoxyhydroquinone
- 3,5-Dimethoxy-1,4-benzoquinone
Comparison: 2,6-Dimethoxyquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethoxy-1,4-benzoquinone, it has different electronic properties and reactivity due to the position of the methoxy groups. 2,6-Dimethoxyhydroquinone, being the reduced form, has different redox properties and is less reactive in oxidation reactions.
属性
IUPAC Name |
2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNOBQOQZRLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862128 | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26547-64-8, 530-55-2 | |
| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxysemiquinone radicals | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















